molecular formula C15H21NO4 B3060216 Boc-DL-phenylalanine methyl ester CAS No. 19901-50-9

Boc-DL-phenylalanine methyl ester

Cat. No. B3060216
CAS RN: 19901-50-9
M. Wt: 279.33 g/mol
InChI Key: SDSWSVBXRBXPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-DL-phenylalanine methyl ester is a compound with the molecular formula C15H21NO4 . It is also known as methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate . This compound is a derivative of phenylalanine, an essential amino acid .


Synthesis Analysis

The synthesis of amino acid methyl esters, including Boc-DL-phenylalanine methyl ester, can be achieved by the reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids .


Molecular Structure Analysis

The molecular structure of Boc-DL-phenylalanine methyl ester consists of a phenylalanine core with a tert-butoxycarbonyl (Boc) protecting group and a methyl ester group . The molecular weight of this compound is 279.33 .


Chemical Reactions Analysis

While specific chemical reactions involving Boc-DL-phenylalanine methyl ester are not detailed in the search results, it’s known that amino acid methyl esters, including Boc-DL-phenylalanine methyl ester, are important intermediates in organic synthesis . They have been used in various areas such as peptide synthesis .


Physical And Chemical Properties Analysis

Boc-DL-phenylalanine methyl ester has a molecular weight of 279.33 . The optical rotation of this compound is -3.8±0.5° (c= 2% MeOH) .

Scientific Research Applications

Polymer Synthesis and Applications

  • Chiral Polymer Synthesis : Boc-L-phenylalanine methacryloyloxyethyl ester, closely related to Boc-DL-phenylalanine methyl ester, was used in the synthesis of amino acid-based polymers via RAFT polymerization. These polymers, with controlled molecular weight and narrow molecular weight distribution, showed pH responsiveness and potential for small interfering RNA delivery (Kumar et al., 2012).

  • pH and Thermo-Responsive Polymers : Another study involved the reversible addition-fragmentation chain transfer (RAFT) polymerization of Boc-phenylalanine/alanine methacryloyloxyethyl ester based monomers. The resulting polymers were dual pH- and thermo-responsive, with potential applications in drug delivery and tissue engineering (Kumar & De, 2014).

Pharmaceutical Intermediates and Peptide Synthesis

  • Radiolabeled Phenylalanine Derivative : A study synthesized N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, derived from N-Boc-p-iodo-L-phenylalanine methyl ester. This compound could be radioiodinated and used directly in peptide synthesis, highlighting its potential in diagnostic imaging (Wilbur et al., 1993).

  • Enantioselective Synthesis of Phenylalanines : The enantiomerically enriched BOC-protected phenylalanine methyl ester was used in Suzuki-Miyaura coupling reactions to produce enantiomerically enriched 4-substituted phenylalanine derivatives. This method is significant for the synthesis of optically active amino acids and peptides (Firooznia et al., 1999).

  • Large-Scale Synthesis of Pharmaceutical Intermediates : A synthetic route for an N-BOC d-phenylalanine pharmaceutical intermediate was developed, highlighting the role of Boc-protected phenylalanine derivatives in large-scale pharmaceutical manufacturing (Fox et al., 2011).

Safety and Hazards

When handling Boc-DL-phenylalanine methyl ester, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSWSVBXRBXPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396396
Record name BOC-DL-PHENYLALANINE METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-DL-phenylalanine methyl ester

CAS RN

19901-50-9
Record name BOC-DL-PHENYLALANINE METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-DL-phenylalanine methyl ester
Reactant of Route 2
Reactant of Route 2
Boc-DL-phenylalanine methyl ester
Reactant of Route 3
Reactant of Route 3
Boc-DL-phenylalanine methyl ester
Reactant of Route 4
Reactant of Route 4
Boc-DL-phenylalanine methyl ester
Reactant of Route 5
Reactant of Route 5
Boc-DL-phenylalanine methyl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Boc-DL-phenylalanine methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.